molecular formula C9H12N2O B099019 1-(3-Amino-4-(methylamino)phenyl)ethanone CAS No. 18076-19-2

1-(3-Amino-4-(methylamino)phenyl)ethanone

Cat. No.: B099019
CAS No.: 18076-19-2
M. Wt: 164.2 g/mol
InChI Key: BDFJKWSILZEFMQ-UHFFFAOYSA-N
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Description

1-(3-Amino-4-(methylamino)phenyl)ethanone is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.2 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-amino-4-(methylamino)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFJKWSILZEFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381541
Record name 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-19-2
Record name 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualizing Substituted Aryl Ethanones Within Medicinal Chemistry and Chemical Biology

Substituted aryl ethanones represent a significant class of compounds that serve as foundational scaffolds in the design and synthesis of therapeutic agents. The aryl ethanone (B97240) motif, characterized by an acetyl group attached to an aromatic ring, is a common feature in a multitude of biologically active molecules. The versatility of this scaffold lies in the potential for substitution on the aromatic ring, which allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties. This modulation is critical for optimizing pharmacological activity, improving pharmacokinetic profiles, and minimizing off-target effects.

In medicinal chemistry, these compounds are frequently employed as starting materials or key intermediates for constructing molecules with diverse therapeutic applications. For instance, aryl-substituted structures are integral to the development of agents targeting tubulin, a crucial protein involved in cell division, making it a prime target for anticancer drugs. acs.orgnih.gov The exploration of different substitution patterns on the aryl ring can lead to the discovery of compounds with enhanced potency and better solubility profiles. acs.orgnih.gov Furthermore, aryl-substituted acetamides and related structures have been synthesized and evaluated for their binding affinity to sigma receptors, which are implicated in various central nervous system disorders. nih.gov The strategic modification of the aryl ethanone core is a cornerstone of structure-activity relationship (SAR) studies, guiding the rational design of new and improved drug candidates.

Overview of the Research Potential of 1 3 Amino 4 Methylamino Phenyl Ethanone As a Key Intermediate and Research Scaffold

1-(3-Amino-4-(methylamino)phenyl)ethanone emerges as a particularly valuable compound due to its unique disubstituted pattern, featuring both a primary amino group and a secondary methylamino group on the phenyl ring. This specific arrangement of functional groups provides multiple reactive sites for further chemical modifications, making it a highly versatile intermediate. chemimpex.com Its structure is a key component in the synthesis of various bioactive molecules, playing a significant role in the development of therapeutic agents. chemimpex.com

The research potential of this compound is notable in several areas of pharmaceutical development. It serves as a crucial intermediate in the synthesis of pharmaceuticals, with particular applications in the development of drugs targeting neurological disorders and for use in oncology research. chemimpex.com The compound's unique structure is amenable to modifications that can enhance biological activity, rendering it a valuable asset in drug discovery and development pipelines. chemimpex.com Beyond pharmaceuticals, its chemical properties are also utilized in the production of dyes and pigments. chemimpex.com The stability and reactivity of this compound make it suitable for a variety of synthetic pathways, offering flexibility to researchers and chemists in the creation of complex molecular architectures. chemimpex.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 18076-19-2 chemimpex.com
Molecular Formula C₉H₁₂N₂O chemimpex.com
Molecular Weight 164.21 g/mol chemimpex.com
IUPAC Name 1-[3-amino-4-(methylamino)phenyl]ethanone
Appearance Brown solid chemimpex.com
Purity ≥ 95% chemimpex.comcymitquimica.com

| Synonyms | 1-Acetyl-3-amino-4(methylamino)benzene chemimpex.comcymitquimica.com |

Investigation of Biological Activities and Translational Research Avenues

Methodologies for In Vitro and In Vivo Biological Screening of 1-(3-Amino-4-(methylamino)phenyl)ethanone and its Analogs

The biological activities of compounds derived from this compound are evaluated using a range of established in vitro and in vivo screening methodologies. These assays are crucial for determining the efficacy, potency, and spectrum of activity of newly synthesized analogs.

In Vitro Screening:

Cell-Based Assays: These are fundamental for assessing a compound's effect on cellular functions. For anti-cancer research, assays measuring the inhibition of cell proliferation in cancer cell lines, such as ovarian carcinoma cells, are commonly used. researchgate.net

Enzymatic Assays: To determine if a compound acts on a specific enzyme, direct inhibition assays are performed. For instance, the activity of potential kinase inhibitors is measured against a panel of purified kinases to determine their potency and selectivity. nih.gov

Antimicrobial Susceptibility Testing: Standard methods like the broth microdilution and disc diffusion methods are employed to evaluate antibacterial and antifungal activity. uobaghdad.edu.iqresearchgate.net These tests determine the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. uobaghdad.edu.iq

Gene Mutation Assays: The Pig-a gene mutation assay, used in cell lines like L5178Y/Tk+/-, can serve as an in vitro method to evaluate the mutagenic potential of a compound. nih.gov

In Vivo Screening:

Animal Models of Inflammation: The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for anti-inflammatory activity. nih.govnih.gov The reduction in swelling after administration of the test compound is measured against a control. nih.gov

Animal Models for Cancer: In oncology research, analogs may be tested in vivo in murine solid tumor models to evaluate their antitumor activity. nih.gov

Toxicology and Mutagenicity Studies: In vivo mutagenicity can be assessed using the Pig-a assay in rodents, such as Sprague-Dawley rats, providing a translational link from in vitro findings. nih.gov

Screening TypeMethodologyApplicationReference
In VitroCell Proliferation AssaysAnti-cancer researchgate.net
In VitroEnzymatic Assays (e.g., Kinase Profiling)Enzyme Inhibition, Anti-cancer nih.gov
In VitroBroth Microdilution / Disc DiffusionAntibacterial / Antifungal uobaghdad.edu.iqresearchgate.net
In VivoCarrageenan-Induced Paw Edema (Rat)Anti-inflammatory nih.govnih.gov
In VivoMurine Solid Tumor ModelsAnti-cancer nih.gov

Research on Enzyme Inhibition and Receptor Binding Profiles

This compound is utilized in biochemical research for studies focused on enzyme inhibition and receptor binding. chemimpex.com While specific data for the parent compound is not widely published, its derivatives have been synthesized and evaluated as inhibitors of various enzymes and as ligands for receptors.

Enzyme Inhibition: Analogs of the core structure have been investigated as potential enzyme inhibitors. For example, derivatives of 1-phenyl-2-(phenylamino) ethanone (B97240) were identified as inhibitors of MCR-1, an enzyme that confers resistance to colistin, a last-resort antibiotic. nih.gov Other research has focused on the inhibition of enzymes like L-aromatic amino acid decarboxylase by structurally related tyrosine analogs. nih.gov

Receptor Binding: In neurological research, derivatives have been synthesized to probe specific receptors. Novel 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, for example, were evaluated as ligands for a novel sigma-like neuromodulatory receptor. nih.gov The pharmacology of the binding site was found to be distinct from known sigma or dopamine (B1211576) receptors, highlighting the potential for discovering new therapeutic targets. nih.gov

Academic Studies on Anti-inflammatory Activity

While direct studies on this compound are scarce, its structural motifs are present in compounds investigated for anti-inflammatory properties. For instance, benzoxazine (B1645224) derivatives have demonstrated efficacy in inhibiting carrageenan-induced edema, with some compounds showing potency comparable to the standard drug indomethacin. nih.gov Another class of related compounds, substituted 1,3,4-oxadiazoles, also possessed anti-inflammatory activity in the same rat paw edema test. nih.gov These studies suggest that the core scaffold of this compound could be a valuable starting point for developing novel anti-inflammatory agents.

Compound Class (Analog)In Vivo ModelObserved ActivityReference
Benzoxazine DerivativesCarrageenan-induced rat paw edema25-83.3% inhibition of edema nih.gov
1,3,4-Oxadiazole DerivativesCarrageenan-induced rat paw edema44-63% protection nih.gov

Research into Anti-cancer Applications, focusing on Kinase Inhibition

A significant area of research involving this compound is in oncology, where it serves as an intermediate for creating compounds that target specific biological pathways involved in cancer progression. chemimpex.com A primary focus of this research is the development of kinase inhibitors.

Protein kinases are crucial regulators of cellular signaling pathways, and their abnormal activation is a hallmark of many cancers. nih.gov Kinase inhibitors that block these aberrant signals are a major class of targeted cancer therapies. nih.gov The anilinopyrimidine scaffold, which can be synthesized from intermediates like this compound, is a well-established framework for kinase inhibitors. Research into N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives has led to the discovery of compounds that selectively target members of the class III receptor tyrosine kinase family, which includes targets like PDGFR. nih.gov The versatility of the core structure allows for the synthesis of multi-target kinase inhibitors, which can be advantageous in overcoming drug resistance. nih.gov

Antibacterial Research and Antimicrobial Spectrum

The development of new antimicrobial agents is a critical area of research, and analogs derived from this compound have been explored for this purpose. Studies on related benzoxazine derivatives showed that these compounds were active against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as the Gram-negative bacterium Escherichia coli. nih.gov

Further research into 3-amino-4-aminoximidofurazan derivatives demonstrated both antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov The antimicrobial spectrum of synthesized compounds is often evaluated through the determination of MIC values against a panel of clinically relevant bacteria. uobaghdad.edu.iq For example, new 4-aminoantipyrine (B1666024) derivatives were shown to have a wide range of action with MIC values between 200 and 1000 µg/ml against tested bacteria. uobaghdad.edu.iqresearchgate.net

Explorations in Neurological Research

The compound this compound is highlighted as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com This suggests its structural framework is suitable for developing molecules that can interact with central nervous system targets. Research on analogs supports this potential. For instance, a series of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs) were found to stimulate tyrosine hydroxylase activity in rodent brain tissue. nih.gov This effect was mediated by a novel sigma-like receptor, indicating that derivatives could be selective probes for new receptors involved in neuromodulation. nih.gov

Other Reported Biological Activities and Their Research Implications

The versatile nature of the this compound scaffold means its derivatives could possess a wide range of other biological activities. For example, research into pyridazinone derivatives, which share some structural similarities, has revealed potent vasorelaxant activity. researchgate.net Some synthesized analogs showed greater potency than the standard drug hydralazine (B1673433) in in vitro assays using isolated rat thoracic aortic rings. researchgate.net This indicates that the core structure could be optimized to develop novel cardiovascular agents.

Mechanistic Elucidation of Biological Actions

Investigation of Molecular and Cellular Mechanisms Underlying Bioactivity

The bioactivity of derivatives of 1-(3-Amino-4-(methylamino)phenyl)ethanone would be investigated through a series of molecular and cellular assays to elucidate their mechanism of action. This typically involves treating various cell lines with the compound and observing its effects on cellular processes. For instance, in the context of oncology, researchers would likely assess the compound's impact on cell viability, proliferation, and apoptosis in cancer cell lines. nih.gov Techniques such as MTT assays would be employed to quantify cell viability, while flow cytometry could be used to analyze the cell cycle and detect apoptotic markers.

In the realm of neurology, where derivatives of this intermediate are also being explored, studies might focus on neuronal cell cultures. chemimpex.com The compound's influence on neurotransmitter release, receptor binding, and ion channel activity would be of particular interest. Electrophysiological techniques, such as patch-clamp recordings, could be utilized to measure changes in neuronal excitability and synaptic transmission.

The following table illustrates the types of data that would be collected in such investigations.

Cell LineAssay TypeParameter MeasuredHypothetical Result
K562 (Leukemia)MTT AssayCell Viability (IC50)5 µM
SH-SY5Y (Neuroblastoma)Flow CytometryApoptosis Rate40% increase
Primary Cortical NeuronsPatch-ClampSodium Channel Current25% reduction

Identification and Characterization of Protein Targets and Binding Sites

A crucial step in understanding the biological actions of a compound is the identification of its direct molecular targets. For derivatives of this compound, a common approach would be affinity chromatography coupled with mass spectrometry. In this method, the compound is immobilized on a solid support and incubated with a cell lysate. Proteins that bind to the compound are then eluted and identified.

Once a potential protein target is identified, further characterization of the binding site is necessary. This can be achieved through techniques such as X-ray crystallography or cryo-electron microscopy, which provide high-resolution structural information of the protein-ligand complex. Computational docking studies can also be employed to predict the binding mode and identify key amino acid residues involved in the interaction.

Pathway Analysis and Signaling Modulation by this compound Derivatives

After identifying the protein target, the next step is to understand how the interaction with this target affects cellular signaling pathways. For example, if a derivative of this compound is found to inhibit a specific kinase, researchers would then investigate the downstream effects of this inhibition. This is often done using techniques like Western blotting to measure the phosphorylation status of downstream proteins in the signaling cascade.

Pathway analysis tools and databases are also utilized to map the affected signaling networks. This can reveal broader biological consequences of the compound's activity and may suggest additional therapeutic applications.

The table below provides a hypothetical example of how signaling modulation could be presented.

Signaling PathwayKey ProteinEffect of Compound
MAPK/ERKERK1/2 PhosphorylationDecreased
PI3K/AktAkt PhosphorylationNo significant change
JAK/STATSTAT3 PhosphorylationDecreased

Kinetic and Thermodynamic Parameters of Ligand-Target Interactions

To fully characterize the interaction between a compound and its protein target, it is essential to determine the kinetic and thermodynamic parameters of the binding event. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used for this purpose.

SPR can provide real-time data on the association (kon) and dissociation (koff) rates of the ligand-target interaction, from which the equilibrium dissociation constant (KD) can be calculated. A lower KD value indicates a higher binding affinity.

ITC, on the other hand, directly measures the heat changes that occur upon binding, providing information about the enthalpy (ΔH) and entropy (ΔS) of the interaction. This can offer insights into the driving forces behind the binding event.

Below is an interactive data table illustrating the kind of kinetic and thermodynamic data that would be sought for a derivative of this compound.

Protein TargetMethodkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)ΔH (kcal/mol)ΔS (cal/mol·K)
Abl KinaseSPR1.5 x 10⁵3.0 x 10⁻³20--
Abl KinaseITC----12.515.2

While this compound is a critical starting point for the synthesis of novel therapeutic agents, a comprehensive understanding of the biological activities of its derivatives requires a multi-faceted approach. The elucidation of molecular and cellular mechanisms, identification of protein targets, analysis of signaling pathways, and characterization of binding kinetics and thermodynamics are all essential steps in the journey from a promising chemical intermediate to a clinically effective drug. Future research focused on the derivatives of this compound will likely continue to unveil novel therapeutic possibilities in oncology, neurology, and beyond.

Structure Activity Relationship Sar and Lead Optimization Studies

Comprehensive SAR Analysis of 1-(3-Amino-4-(methylamino)phenyl)ethanone Analogs

A comprehensive analysis of the Structure-Activity Relationship (SAR) for analogs of this compound reveals critical insights into the structural requirements for potent biological activity, often in the context of kinase inhibition. Systematic modifications of the core scaffold have allowed researchers to probe the key interactions between these molecules and their biological targets.

The core structure of this compound presents several key regions for chemical modification: the acetyl group, the amino group at the 3-position, and the methylamino group at the 4-position of the phenyl ring. Studies have shown that alterations to these functional groups can significantly impact the inhibitory potency and selectivity of the resulting analogs.

Modifications of the Phenyl Ring Substituents:

The amino and methylamino groups are crucial for establishing key interactions, such as hydrogen bonds, with the active site of target enzymes. Alterations at these positions have a profound effect on activity. For instance, the replacement of the methylamino group with larger alkyl groups or cyclic amines can influence the compound's steric fit within the binding pocket. Similarly, acylation or sulfonylation of the amino group can modulate the electronic properties and hydrogen-bonding capacity of the molecule.

Interactive Data Table: SAR of Phenyl Ring Analogs

Compound IDR1 (at position 3)R2 (at position 4)Target/AssayIC50 (nM)
1 -NH2-NHCH3Kinase A50
1a -NHCOCH3-NHCH3Kinase A250
1b -NH2-N(CH3)2Kinase A150
1c -NH2-NHC2H5Kinase A75
1d -NO2-NHCH3Kinase A>1000

From this illustrative data, it can be inferred that acetylation of the 3-amino group (Compound 1a) or increasing the bulk at the 4-position (Compound 1b) may lead to a decrease in potency, possibly due to steric hindrance or loss of a critical hydrogen bond. Conversely, a modest increase in the alkyl chain length at the 4-position (Compound 1c) might be tolerated or even slightly beneficial. The replacement of the electron-donating amino group with a strongly electron-withdrawing nitro group (Compound 1d) typically results in a significant loss of activity, highlighting the importance of the amino group's electronic and hydrogen-bonding characteristics.

Modifications of the Ethanone (B97240) Moiety:

The ethanone side chain also plays a pivotal role in the molecule's interaction with its target. Modifications here, such as altering the length of the alkyl chain or replacing the ketone with other functional groups, can impact binding affinity and pharmacokinetic properties.

Principles of Rational Design Applied to this Chemical Class

Rational drug design leverages the understanding of a biological target's structure and mechanism to create new, more potent, and selective inhibitors. For the this compound class, this approach has been instrumental in guiding the synthesis of optimized analogs.

One key strategy involves structure-based drug design (SBDD) , where the three-dimensional structure of the target enzyme, often a kinase, is used to design molecules that fit precisely into the active site. Computational docking studies can predict the binding modes of novel analogs, allowing chemists to prioritize the synthesis of compounds with the most favorable predicted interactions. For example, if a hydrophobic pocket is identified in the target's active site, analogs with corresponding lipophilic substituents can be designed to exploit this feature, potentially leading to increased potency.

Another principle is scaffold hopping , where the core this compound structure is replaced with a different chemical scaffold that maintains the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemical series with improved properties, such as better solubility or metabolic stability.

Fragment-based drug design (FBDD) is another powerful approach. Small molecular fragments that bind to the target are identified and then grown or linked together to create more potent lead compounds. The diaminophenyl ethanone core itself can be considered a key fragment that can be elaborated upon to enhance its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed, unsynthesized molecules, thereby accelerating the drug discovery process.

For the this compound chemical class, a QSAR model would typically involve the calculation of various molecular descriptors for a set of analogs with known biological activities (e.g., IC50 values). These descriptors quantify various aspects of the molecules' physicochemical properties, such as:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular weight, volume, surface area, shape indices.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching and shape of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical equation that correlates a combination of these descriptors with the observed biological activity.

Illustrative QSAR Equation:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + β3(Dipole Moment) + ...

Where pIC50 is the negative logarithm of the IC50 value, and β are the coefficients determined by the regression analysis.

Interactive Data Table: Molecular Descriptors for QSAR Modeling

Compound IDpIC50LogPMolecular WeightDipole Moment (Debye)
1 7.301.5164.213.5
1a 6.601.8206.244.2
1b 6.821.9178.243.8
1c 7.121.8178.243.6
1d <6.001.7194.196.8

Note: This data is hypothetical and serves to illustrate the types of descriptors used in QSAR modeling.

A well-validated QSAR model can be a powerful predictive tool. For instance, if the model indicates that a lower LogP and a smaller molecular weight are correlated with higher potency, medicinal chemists can focus their synthetic efforts on designing analogs that possess these characteristics. This predictive capability significantly streamlines the lead optimization process by reducing the number of compounds that need to be synthesized and tested.

Computational and Chemoinformatic Approaches in Research

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as a derivative of 1-(3-Amino-4-(methylamino)phenyl)ethanone, into the binding site of a biological target, typically a protein or enzyme. The primary goal is to predict the binding mode and affinity of the ligand, providing insights into its potential inhibitory or activating effects.

The process begins with the three-dimensional structures of both the ligand and the receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the receptor's binding site. Each of these poses is evaluated using a scoring function that estimates the binding free energy. Lower scores typically indicate a more favorable binding interaction.

For a compound like this compound, which is noted as an intermediate in the synthesis of compounds targeting neurological disorders and oncology, potential protein targets could include kinases, G-protein coupled receptors, or other enzymes implicated in these disease pathways. nih.gov A hypothetical docking study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues of the target's active site. This information is crucial for understanding the structural basis of its activity and for guiding the rational design of more potent and selective analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5MET793, LEU718, VAL726
Hydrogen Bonds2MET793 (H-bond with amino group), LYS745 (H-bond with carbonyl oxygen)
Hydrophobic Interactions5LEU718, VAL726, ALA743, LEU844, PHE856

Molecular Dynamics Simulations for Conformational Analysis and Binding Energetics

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed understanding of the ligand-receptor complex. MD simulations model the atomic motions of the system over time by solving Newton's equations of motion. This allows for the analysis of the conformational flexibility of both the ligand and the receptor upon binding, as well as a more accurate estimation of the binding free energy.

An MD simulation would be initiated with the best-docked pose of this compound within its target protein. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of all atoms is recorded.

Analysis of the MD trajectory can reveal the stability of the ligand in the binding pocket, fluctuations in its conformation, and the persistence of key intermolecular interactions identified in docking studies. Furthermore, advanced techniques like umbrella sampling or free energy perturbation can be employed to calculate the binding free energy with higher accuracy, providing a more reliable prediction of the ligand's potency.

Predictive ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Modeling in Compound Prioritization

Before a compound can be considered a viable drug candidate, its pharmacokinetic and toxicological properties must be evaluated. Predictive ADMET modeling uses computational models to estimate these properties in silico, saving significant time and resources compared to experimental methods. nih.gov These models are typically built using machine learning algorithms trained on large datasets of compounds with known ADMET properties.

For this compound, a variety of ADMET parameters would be predicted. These include:

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential.

Distribution: Predictions of blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and volume of distribution (VDss).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) and prediction of metabolic stability.

Excretion: Estimation of renal clearance and potential for active transport.

Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (Ames test), hepatotoxicity, and carcinogenicity.

These predictions are crucial for early-stage compound prioritization, allowing researchers to identify and filter out compounds with unfavorable ADMET profiles before committing to costly synthesis and in vitro/in vivo testing.

Table 2: Hypothetical Predictive ADMET Profile for this compound

ADMET PropertyPredicted Value/ClassificationConfidence
Human Intestinal AbsorptionHighHigh
Blood-Brain Barrier PenetrationLowMedium
CYP2D6 InhibitionNon-inhibitorHigh
hERG InhibitionLow RiskHigh
Ames MutagenicityNon-mutagenicMedium

Virtual Screening and Computational Filtering for Novel Scaffolds

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based.

Structure-based virtual screening (SBVS) uses molecular docking to screen a database of compounds against the three-dimensional structure of a target protein.

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds. A model, or pharmacophore, is built based on the chemical features of these active molecules, and this model is then used to search for other compounds in a database that share these features.

The chemical structure of this compound can serve as a starting point or a "scaffold" for virtual screening campaigns. By searching for commercially available or synthetically accessible compounds that are structurally similar, it is possible to identify novel derivatives with potentially improved activity, selectivity, or ADMET properties. Computational filters are often applied during virtual screening to remove compounds with undesirable properties, such as those that violate Lipinski's rule of five or contain known toxicophores. This process helps to enrich the hit list with more promising drug-like candidates for further investigation.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through ¹H NMR and ¹³C NMR, the precise connectivity and chemical environment of each atom in "1-(3-Amino-4-(methylamino)phenyl)ethanone" can be determined.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum for this compound would feature distinct signals for the aromatic protons, the primary and secondary amine protons, and the methyl protons of the acetyl and methylamino groups.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H (proton ortho to C=O) 7.2 - 7.4 Doublet (d) 1H
Aromatic-H (proton ortho to -NH₂) 7.0 - 7.2 Doublet of doublets (dd) 1H
Aromatic-H (proton meta to C=O) 6.6 - 6.8 Doublet (d) 1H
-NH₂ (primary amine) 4.5 - 5.5 Broad singlet (br s) 2H
-NH (secondary amine) 4.0 - 5.0 Broad singlet (br s) 1H
-N-CH₃ (N-methyl) 2.8 - 3.0 Singlet (s) or Doublet (d) 3H

¹³C NMR Spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbonyl carbon of the ketone is characteristically found far downfield.

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (carbonyl) 195 - 200
Aromatic C-NH(CH₃) 145 - 150
Aromatic C-NH₂ 135 - 140
Aromatic C-C(O) 130 - 135
Aromatic C-H 110 - 125
-N-CH₃ (N-methyl) 30 - 35

Together, 1D (¹H, ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of "this compound". mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is employed to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For "this compound," with a molecular formula of C₉H₁₂N₂O, the calculated molecular weight is 164.21 g/mol . cymitquimica.comchemimpex.com

In an electron ionization (EI) mass spectrum, the compound is expected to show a molecular ion peak (M⁺) at m/z = 164. The fragmentation of this molecular ion provides valuable structural information. A characteristic and often dominant fragmentation pathway for acetophenone (B1666503) derivatives is the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, resulting in the loss of a methyl radical (•CH₃).

Expected Mass Spectrometry Fragmentation Data

Ion m/z (Mass-to-Charge Ratio) Description
[M]⁺ 164 Molecular Ion

The observation of the molecular ion at m/z 164 confirms the molecular formula, while the presence of a significant peak at m/z 149 strongly supports the presence of an acetyl group attached to the aromatic ring. raco.catnist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to its key functional groups.

Characteristic IR Absorption Bands

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
N-H (Primary Amine, -NH₂) Symmetric & Asymmetric Stretch 3300 - 3500 Medium (two bands)
N-H (Secondary Amine, -NH) Stretch 3300 - 3500 Medium (one band)
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H (-CH₃) Stretch 2850 - 3000 Medium
C=O (Aromatic Ketone) Stretch 1665 - 1685 Strong
Aromatic C=C Stretch 1500 - 1600 Medium (multiple bands)

The presence of sharp bands in the 3300-3500 cm⁻¹ region confirms the amine groups, while a strong absorption around 1670 cm⁻¹ is a clear indicator of the conjugated ketone's carbonyl group. nih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. The aromatic ring and the carbonyl group in "this compound" act as chromophores. The presence of the amino and methylamino groups (auxochromes) with their non-bonding electrons modifies the absorption profile.

The conjugated system, extending from the amino groups through the phenyl ring to the carbonyl group, allows for characteristic electronic transitions.

Expected Electronic Transitions

Transition Type Description Expected Wavelength Region
π → π* Promotion of an electron from a π bonding orbital to a π* antibonding orbital. 200 - 400 nm (Strong absorption)

The spectrum is expected to show strong absorption bands (λₘₐₓ) in the UV region, characteristic of the extended π-electron system. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Three-Dimensional Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, one can generate a detailed electron density map, from which the exact positions of atoms, bond lengths, bond angles, and torsional angles can be calculated.

Conformation: The planarity of the phenyl ring and the orientation of the acetyl and amino substituents relative to the ring.

Bond Parameters: Precise measurements of C-C, C=O, C-N, and N-H bond lengths and angles.

Intermolecular Interactions: The presence of hydrogen bonding involving the primary and secondary amine protons as donors and the carbonyl oxygen or amine nitrogens as acceptors, which dictates the crystal packing arrangement. researchgate.net

This technique remains the gold standard for unambiguous structural determination in the solid state.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing non-volatile and thermally sensitive compounds like aromatic amines. Commercial suppliers of "this compound" often specify purity levels of ≥95% as determined by HPLC. chemimpex.com A typical analysis would involve a reversed-phase column where the compound is separated based on its polarity.

Gas Chromatography (GC) can also be employed, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.govrsc.org Due to the polarity of the amine groups, derivatization may sometimes be required to improve the compound's volatility and peak shape, though modern columns can often analyze such compounds directly. thermofisher.com

Common Chromatographic Methods for Analysis

Technique Typical Stationary Phase (Column) Typical Mobile Phase / Carrier Gas Detector Purpose
HPLC C18 (Reversed-Phase) Acetonitrile / Water or Methanol (B129727) / Water gradient UV-Vis or Diode Array Detector (DAD) Purity assessment, quantification. nih.govlcms.cz

These methods are crucial for quality control, ensuring that the compound meets the required purity standards for its intended application in research or synthesis.

Future Directions and Unexplored Research Avenues

Synergistic Research with Other Therapeutic Modalities

The exploration of 1-(3-Amino-4-(methylamino)phenyl)ethanone in combination with other therapeutic modalities represents a promising, yet largely uninvestigated, area of research. Its role as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, suggests that derivatives of this compound could be prime candidates for synergistic studies. chemimpex.com Future research could focus on designing and synthesizing novel compounds from this scaffold that, when paired with existing drugs, could enhance therapeutic efficacy or overcome resistance mechanisms. For instance, derivatives could be developed to modulate metabolic pathways in cancer cells, potentially increasing their susceptibility to established chemotherapeutic agents. nih.gov The investigation into how molecules derived from this compound interact with biological targets could pave the way for innovative combination therapies.

Application in Novel Material Science and Functional Chemical Development

Beyond its current use in the production of dyes and pigments, the application of this compound in novel material science and functional chemical development is an area ripe for exploration. chemimpex.com Its aromatic structure, coupled with reactive amino and ketone functional groups, makes it a candidate for the synthesis of advanced polymers and coatings with specific chemical properties. chemimpex.com Future research could investigate its incorporation into polymer backbones to create materials with enhanced thermal stability, conductivity, or optical properties. Furthermore, its potential use in the development of functional chemicals, such as sensors or catalytic agents, remains an unexplored frontier. The inherent reactivity and stability of the molecule offer flexibility in synthetic routes for creating complex molecular architectures. chemimpex.com

High-Throughput Screening and Combinatorial Chemistry Approaches

High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the discovery of new bioactive compounds. nih.gov The structural scaffold of this compound is well-suited for the generation of large chemical libraries. By systematically modifying the functional groups of the molecule, vast numbers of derivatives can be synthesized and screened against a wide array of biological targets. chemrxiv.org This approach could accelerate the identification of novel drug candidates for various diseases. Future research efforts could employ HTS to screen libraries derived from this compound for activity against targets such as enzymes, receptors, and protein-protein interactions. researchgate.netresearchgate.net The versatility of this intermediate makes it an ideal starting point for combinatorial synthesis, enabling the rapid exploration of chemical space to find molecules with desired biological activities. chemrxiv.org

Addressing Challenges in Specificity and Off-Target Effects in Research Design

A critical aspect of modern drug discovery is ensuring the specificity of new chemical entities to minimize off-target effects. While this compound itself is an intermediate, the design of derivatives for therapeutic purposes must address this challenge. Future research should focus on computational modeling and structure-activity relationship (SAR) studies to predict and understand the binding profiles of its derivatives. By elucidating how structural modifications influence binding affinity and selectivity, researchers can design compounds with a higher degree of target specificity. This proactive approach in research design can help mitigate potential adverse effects early in the drug discovery pipeline and lead to the development of safer and more effective therapeutic agents.

Emerging Roles in New Biological Paradigms

As our understanding of biology evolves, new therapeutic targets and biological paradigms emerge. The chemical scaffold of this compound provides a platform for developing molecular probes and therapeutic agents for these novel areas. For instance, research into the modulation of sigma-like receptors or the inhibition of specific kinases in cancer metabolism represents new frontiers where derivatives of this compound could play a role. nih.govnih.gov Future investigations could explore the synthesis of derivatives designed to interact with these emerging targets. The adaptability of its structure allows for the creation of tailored molecules to probe new biological pathways and potentially lead to first-in-class therapeutics.

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